1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C21H22Cl2F3N7O and its molecular weight is 516.35. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the field of heterocyclic chemistry often focuses on synthesizing new compounds with potential biological activities. For instance, the synthesis of heterocyclic systems like pyridazine derivatives has been explored, which could be related to the compound due to the presence of pyridazine and piperidine structures in its chemical makeup. These synthesized compounds are then analyzed for their potential biological activities, which can range from antimicrobial to anticancer properties. The structural and electronic properties of similar anticonvulsant compounds have also been studied, providing insights into their potential therapeutic applications (Youssef et al., 2005).
Structural Analysis and Biological Implications
The structural analysis of compounds with similar frameworks, such as substituted 3-tertiary-amino-6-aryl-pyridazines, has been conducted to understand their electronic properties and potential implications in medicinal chemistry. Such studies involve crystal structure analysis and ab initio molecular-orbital calculations, which can shed light on the orientation, delocalization, and interactions within the molecule that may contribute to its biological activity (Georges et al., 1989).
Applications in Medicinal Chemistry
Compounds with complex structures like the one may have applications in medicinal chemistry, particularly as lead compounds for drug development. The synthesis and evaluation of such compounds for various biological activities, including antimicrobial, antiparkinsonian, and analgesic properties, form a significant part of research in this field. For example, studies on pyridine derivatives and their potential as anti-diabetic and anti-parkinsonian drugs highlight the relevance of exploring the therapeutic potential of heterocyclic compounds (Amr et al., 2014).
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2F3N7O/c22-16-11-14(21(24,25)26)12-27-19(16)33-9-5-15(6-10-33)28-31-20(34)13-3-7-32(8-4-13)18-2-1-17(23)29-30-18/h1-2,11-13H,3-10H2,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXNISJPABKNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.